3-(2-fluorophenyl)-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]propanamide
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Overview
Description
3-(2-fluorophenyl)-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]propanamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a fluorophenyl group, a methyl group, and a pyridazinyl group attached to an azetidinyl ring
Preparation Methods
The synthesis of 3-(2-fluorophenyl)-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]propanamide involves several steps. One common method includes the reaction of ethyl 3-(2-fluorophenyl)-3-oxopropanoate with 2-aminopyridine in the presence of glacial acetic acid and toluene under reflux conditions . This reaction forms the intermediate compound, which is then further processed to obtain the final product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
3-(2-fluorophenyl)-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]propanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(2-fluorophenyl)-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]propanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving inflammation and cancer.
Mechanism of Action
The mechanism of action of 3-(2-fluorophenyl)-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biochemical pathways involved in disease processes. For example, it may inhibit kinases or other signaling molecules, thereby affecting cell proliferation and survival .
Comparison with Similar Compounds
3-(2-fluorophenyl)-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]propanamide can be compared with other similar compounds, such as:
1-(2-fluorophenyl)-3-[3-(6-methylpyridazin-3-yl)oxyphenyl]urea: This compound has a similar fluorophenyl and pyridazinyl structure but differs in the presence of a urea group instead of an azetidinyl ring.
(2E)-3-(2,6-dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one: This compound shares a similar propanamide backbone but has different substituents, including dichlorophenyl and methoxyphenyl groups.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H21FN4O |
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Molecular Weight |
328.4 g/mol |
IUPAC Name |
3-(2-fluorophenyl)-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]propanamide |
InChI |
InChI=1S/C18H21FN4O/c1-13-7-9-17(21-20-13)23-11-15(12-23)22(2)18(24)10-8-14-5-3-4-6-16(14)19/h3-7,9,15H,8,10-12H2,1-2H3 |
InChI Key |
KPDPLHPZCIRUOT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(C=C1)N2CC(C2)N(C)C(=O)CCC3=CC=CC=C3F |
Origin of Product |
United States |
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